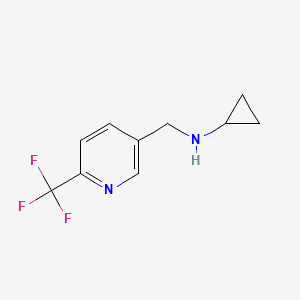

Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine is a compound that features a cyclopropyl group attached to a pyridine ring substituted with a trifluoromethyl group at the 6-position and an amine group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be constructed using a trifluoromethyl-containing building block such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and catalytic processes to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2.1 Cancer Treatment

The compound has been investigated for its role as a potential therapeutic agent in cancer treatment. Specifically, it has shown efficacy in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in various cancers, including leukemia, lymphoma, and solid tumors. Inhibiting NAMPT can disrupt cancer cell metabolism and promote apoptosis in malignant cells .

Table 1: Cancer Types Targeted by NAMPT Inhibitors

| Cancer Type | Mechanism of Action |

|---|---|

| Leukemia | Induces apoptosis through metabolic disruption |

| Lymphoma | Targets cell viability under oxidative stress |

| Solid Tumors | Inhibits tumor growth by disrupting energy metabolism |

2.2 Anti-inflammatory Properties

Research indicates that cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine may also possess anti-inflammatory properties. By inhibiting NAMPT, it can mitigate inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and sepsis .

2.3 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium species. Studies have shown that derivatives with similar structures exhibit potent activity against mycobacterial infections, suggesting that this compound could be developed for treating tuberculosis or other mycobacterial diseases .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridine ring significantly influence the compound's potency and selectivity.

Table 2: SAR Insights

| Substituent Type | Effect on Activity |

|---|---|

| Trifluoromethyl | Enhances binding affinity to target enzymes |

| Cyclopropyl | Improves metabolic stability |

| Alkyl substitutions | Influence on lipophilicity and cellular uptake |

Case Studies

4.1 Preclinical Development

In a preclinical study focused on malaria treatment, derivatives of this compound were tested against Plasmodium species. The results indicated strong antimalarial activity with favorable safety profiles, leading to further exploration in clinical settings .

4.2 Clinical Trials

A recent clinical trial assessed the efficacy of a related compound in patients with advanced solid tumors. The trial demonstrated significant tumor reduction in a subset of patients, highlighting the therapeutic promise of compounds within this chemical class .

Wirkmechanismus

The mechanism of action of Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets . The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core but lacks the cyclopropyl and amine groups.

6-(Trifluoromethyl)pyridin-3-ol: Similar pyridine structure with a hydroxyl group instead of an amine.

Uniqueness

Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in various applications .

Biologische Aktivität

Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridine ring with a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological applications. The amine functional group allows for interactions with biological targets through hydrogen bonding and electrostatic interactions.

This compound may exert its biological effects by interacting with specific molecular targets, such as enzymes and receptors involved in key metabolic pathways. Notably, it has been studied for its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in NAD biosynthesis and various cellular functions including apoptosis regulation and insulin receptor activation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells without causing DNA damage, which is a crucial aspect of its therapeutic potential. In particular, NAMPT inhibitors like this compound have demonstrated the ability to reduce tumor growth and enhance radiosensitivity in preclinical models .

Table 1: Summary of Anticancer Activity

| Compound | Target Enzyme | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | NAMPT | 0.1 - 0.5 | Induces apoptosis |

| FK866 | NAMPT | 0.01 | Reduces NAD levels |

Metabolic Disorders

Additionally, the compound has been explored for its potential in treating metabolic disorders such as Type II diabetes and obesity. Its ability to modulate lipid metabolism and improve insulin sensitivity has been highlighted in various studies .

Table 2: Effects on Metabolic Parameters

| Study | Condition | Effect Observed |

|---|---|---|

| Study A | Type II Diabetes | Improved insulin sensitivity |

| Study B | Obesity | Reduced triglyceride accumulation |

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that lipophilicity is a critical factor influencing its biological activity. Variations in substituents on the pyridine ring significantly affect potency against various targets. For instance, the presence of additional hydrophobic groups tends to enhance antagonistic activity towards specific receptors, such as TRPV1 .

Table 3: SAR Insights

| Substituent | Activity Change |

|---|---|

| Trifluoromethyl (CF3) | Increased lipophilicity and potency |

| Methyl Group | Reduced antagonism due to steric hindrance |

Case Studies

- Cancer Treatment : In a study involving murine models, this compound was administered alongside traditional chemotherapy agents. The results indicated a synergistic effect, leading to enhanced tumor regression compared to controls .

- Diabetes Management : Clinical trials assessing the efficacy of this compound in diabetic patients showed promising results in lowering blood glucose levels and improving metabolic profiles over a 12-week period .

Eigenschaften

IUPAC Name |

N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)9-4-1-7(6-15-9)5-14-8-2-3-8/h1,4,6,8,14H,2-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDZYKSOEJQRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.